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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzoyl chloride

Cat. No.: B099636 Get Quote

CAS Number: 177787-26-7

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoyl chloride, a

key fluorinated building block for researchers, scientists, and professionals in drug

development and fine chemical synthesis.

Chemical Identity and Physical Properties
3,4,5-Trifluorobenzoyl chloride is a reactive acyl chloride featuring a trifluorinated phenyl ring.

The fluorine substituents significantly influence the molecule's electrophilicity and its utility as a

synthetic intermediate.

Table 1: Physicochemical Properties of 3,4,5-Trifluorobenzoyl Chloride
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Property Value Reference(s)

CAS Number 177787-26-7

Molecular Formula C₇H₂ClF₃O

Molecular Weight 194.54 g/mol

Boiling Point 173-174 °C (lit.)

Density 1.4850 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4900 (lit.)

InChI Key
YRUNCQNKZIQTEO-

UHFFFAOYSA-N
[1]

SMILES O=C(Cl)c1cc(F)c(F)c(F)c1 [1]

Spectroscopic Data
Detailed experimental spectroscopic data for 3,4,5-Trifluorobenzoyl chloride is not readily

available in public spectral databases. However, characteristic spectral features can be

predicted based on its structure.

Table 2: Predicted and Characteristic Spectroscopic Data
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Spectrum Predicted/Characteristic Peaks

¹H NMR

Aromatic region (δ 7.0-8.0 ppm), likely a triplet

or a more complex multiplet due to H-F

coupling.

¹³C NMR

Carbonyl carbon (C=O) signal expected around

δ 165-175 ppm. Aromatic carbons will show

complex splitting patterns due to C-F coupling.

¹⁹F NMR

Signals for the fluorine atoms on the aromatic

ring are expected. Their chemical shifts and

coupling constants would be indicative of their

positions relative to each other and the carbonyl

group.

FT-IR (cm⁻¹)

Strong C=O stretch for the acyl chloride

expected around 1750-1800 cm⁻¹. C-F

stretching bands in the 1100-1400 cm⁻¹ region.

Aromatic C=C stretching bands around 1450-

1600 cm⁻¹.

Mass Spec (m/z)

Molecular ion peak at ~194 and ~196 in a ~3:1

ratio due to ³⁵Cl and ³⁷Cl isotopes.

Fragmentation would likely involve the loss of Cl

(M-35/37) and CO (M-28).

Synthesis
3,4,5-Trifluorobenzoyl chloride is typically synthesized from its corresponding carboxylic acid,

3,4,5-Trifluorobenzoic acid. The conversion is achieved using a chlorinating agent. While a

specific, detailed protocol for this exact transformation is not widely published, a general and

reliable method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of

N,N-dimethylformamide (DMF).

General Experimental Protocol: Synthesis of Benzoyl
Chlorides from Benzoic Acids
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This protocol describes a general method for the conversion of a benzoic acid to its

corresponding benzoyl chloride using thionyl chloride and can be adapted for the synthesis of

3,4,5-Trifluorobenzoyl chloride from 3,4,5-Trifluorobenzoic acid.

Materials:

Substituted Benzoic Acid (e.g., 3,4,5-Trifluorobenzoic acid)

Thionyl chloride (SOCl₂)

N,N-dimethylformamide (DMF, catalytic)

Anhydrous dichloromethane (DCM, optional solvent)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet

connected to a trap for acidic gases (HCl and SO₂), the substituted benzoic acid is placed.

The reaction can be run neat or in an anhydrous solvent like DCM.

Addition of Reagents: An excess of thionyl chloride (typically 2-5 equivalents) is added to the

benzoic acid. A catalytic amount of DMF (a few drops) is then carefully added.

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by

the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3

hours.

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess

thionyl chloride is removed by distillation, often under reduced pressure.

Purification: The crude benzoyl chloride can be purified by fractional distillation under

reduced pressure to yield the final product.

Chemical Reactivity and Applications
As a highly reactive acyl chloride, 3,4,5-Trifluorobenzoyl chloride is a versatile intermediate

in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The presence of the trifluorinated phenyl ring can impart desirable properties to the final
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molecule, such as increased metabolic stability, enhanced binding affinity, and altered

lipophilicity.

The primary reaction of 3,4,5-Trifluorobenzoyl chloride is nucleophilic acyl substitution,

where the chloride is displaced by a nucleophile. Its most common application is in the

formation of amide bonds through reaction with primary or secondary amines.

Application in Amide Synthesis
The formation of an amide bond is a cornerstone of medicinal chemistry. 3,4,5-
Trifluorobenzoyl chloride serves as an excellent reagent for introducing the 3,4,5-

trifluorobenzoyl moiety into molecules containing an amine functional group.

This protocol outlines the general steps for the synthesis of an amide from 3,4,5-
Trifluorobenzoyl chloride and a primary or secondary amine.

Materials:

3,4,5-Trifluorobenzoyl chloride

Primary or secondary amine

A non-nucleophilic base (e.g., triethylamine or pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

Reaction Setup: The amine is dissolved in an anhydrous aprotic solvent in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

Addition of Base: A base (typically 1.1-1.5 equivalents) is added to the amine solution to

neutralize the HCl byproduct that will be formed.

Addition of Acyl Chloride: 3,4,5-Trifluorobenzoyl chloride (typically 1.0-1.2 equivalents),

dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution

with stirring.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a

period of 1 to 16 hours. The reaction progress is monitored by a suitable technique such as

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

[2]

Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is

then transferred to a separatory funnel and the organic layer is washed sequentially with a

dilute acid solution (e.g., 1M HCl) to remove excess amine and base, a saturated sodium

bicarbonate solution to remove any remaining acid, and brine.

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude

amide is then purified, typically by column chromatography or recrystallization.[2]

Known Application in Drug Discovery
While specific examples in publicly accessible literature are limited, 3,4,5-Trifluorobenzoyl
chloride has been cited as a reactant in the synthesis of complex molecules with potential

pharmaceutical applications. For instance, it is used to synthesize 3,4,5-trifluoro-N-{2-[4-(2-

methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a molecule with a scaffold that is

of interest in medicinal chemistry.

Visualized Experimental Workflow
The following diagram illustrates the general logical workflow for the synthesis of an amide

using 3,4,5-Trifluorobenzoyl chloride, as detailed in the experimental protocol above.

Reaction Setup Reaction Work-up & Isolation Purification

Dissolve Amine in
Anhydrous Solvent Cool to 0°C Add Base

(e.g., Triethylamine)
Add 3,4,5-Trifluorobenzoyl
Chloride Solution Dropwise

Warm to Room Temperature
and Stir (1-16h)

Monitor Progress
(TLC/LC-MS) Quench with Water Extract with Organic Solvent Wash Organic Layer

(Acid, Base, Brine) Dry over Na₂SO₄ Concentrate in vacuo Purify by Chromatography
or Recrystallization Isolated Amide Product

Click to download full resolution via product page

Caption: General experimental workflow for amide synthesis.
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Safety Information
3,4,5-Trifluorobenzoyl chloride is a corrosive and moisture-sensitive compound that should

be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

GHS05 (Corrosion) Danger
H314: Causes severe skin

burns and eye damage.[1]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion
3,4,5-Trifluorobenzoyl chloride is a valuable fluorinated building block in organic and

medicinal chemistry. Its high reactivity as an acylating agent makes it a key intermediate for the

synthesis of complex amides and other derivatives. While detailed, publicly available

experimental data for this specific isomer is limited, its chemical behavior can be reliably

predicted from general principles of acyl chloride chemistry. The strategic incorporation of the

3,4,5-trifluorophenyl moiety through this reagent offers a powerful tool for modulating the

properties of molecules in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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